molecular formula C14H13FO3 B8324115 (6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester

(6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester

Cat. No. B8324115
M. Wt: 248.25 g/mol
InChI Key: YJCMJJGSUMEXIK-UHFFFAOYSA-N
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Description

(6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C14H13FO3 and its molecular weight is 248.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester

Molecular Formula

C14H13FO3

Molecular Weight

248.25 g/mol

IUPAC Name

methyl 2-(6-fluoro-4-hydroxy-3-methylnaphthalen-2-yl)acetate

InChI

InChI=1S/C14H13FO3/c1-8-10(6-13(16)18-2)5-9-3-4-11(15)7-12(9)14(8)17/h3-5,7,17H,6H2,1-2H3

InChI Key

YJCMJJGSUMEXIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=C1O)F)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-benzyloxy-6-fluoro-3-methyl-naphthalen-2-yl)-acetic acid methyl ester (3.4 g, 10.0 mmol) in methanol (50 mL) was added 10% palladium on carbon (0.5 g). The resulting mixture was vigorously stirred under a hydrogen (balloon) atmosphere overnight. The filtrate was concentrated in vacuo to give (6-fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester (2.44 g, 98%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.69-7.74 (m, 2H), 7.34 (s, 1H), 7.21 (td, J=2.4, 8.4 Hz, 1H), 5.16 (s, 1H), 3.82 (s, 2H), 3.74 (s, 3H), 2.35 (s, 3H); MS cald. for C14H13FO3 248, obsd. (ESI+) [(M+H)+] 249.
Name
(4-benzyloxy-6-fluoro-3-methyl-naphthalen-2-yl)-acetic acid methyl ester
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COC(=O)Cc1cc2ccc(F)cc2c(OCc2ccccc2)c1C
Quantity
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reactant
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Name
Quantity
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

To a stirred solution of (4-benzyloxy-6-fluoro-3-methyl-naphthalen-2-yl)-acetic acid methyl ester (15.8 g, 46.7 mmol) in MeOH (150 mL) was added 10% palladium on carbon (2.4 g). The resulting mixture was vigorously stirred under a balloon of hydrogen overnight. The reaction mixture was filtered through celite. The filtrate was concentrated to give the crude product, which was purified by silica gel chromatography (10% ethyl acetate in hexanes) to yield (6-fluoro-4-hydroxy-3-methyl-naphthalen-2-yl)-acetic acid methyl ester (9.5 g, 83%) as a white solid. MS cald. for C14H13FO3 [(M+H)+] 249, obsd. 249.1.
Name
(4-benzyloxy-6-fluoro-3-methyl-naphthalen-2-yl)-acetic acid methyl ester
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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